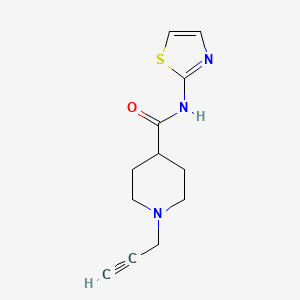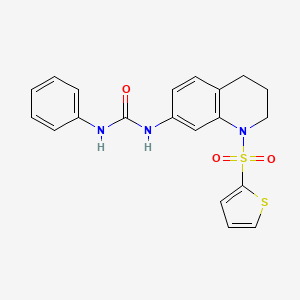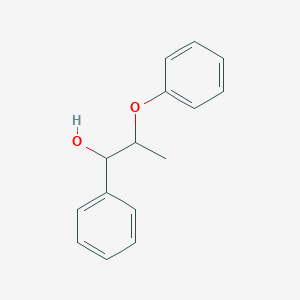![molecular formula C17H26O5 B2533533 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one CAS No. 127017-87-2](/img/new.no-structure.jpg)
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one is an intricate organic compound characterized by its unique structure, which comprises multiple fused rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one involves multiple steps:
Starting Materials: : Typically, the synthesis begins with simple organic molecules, such as cyclohexanone derivatives.
Reaction Steps
Formation of the furo ring through a sequence of cyclization reactions.
Introduction of the ethoxy group using etherification.
Hydroxylation to introduce the hydroxy group.
Methylation and methylenation to introduce the methyl and methylene groups.
The reaction conditions are often optimized to ensure high yield and purity of the product, which includes controlling temperature, pH, and the use of catalysts.
Industrial Production Methods
While specific details of industrial production may vary, the general approach involves scaling up the laboratory synthesis process. Industrial production focuses on optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing costs. Techniques such as batch processing or continuous flow methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can simplify the structure by removing oxygen or hydrogen atoms.
Substitution: : Substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogens for electrophilic substitution.
Major Products
The products of these reactions vary based on the specific conditions but typically include oxidized derivatives, reduced forms, and various substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity makes it a useful building block in organic synthesis.
Biology
Researchers explore its potential biological activities, including antimicrobial and antioxidant properties. The compound's unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new drugs.
Industry
The compound's unique properties also find applications in the production of specialty chemicals and materials. Its reactivity is harnessed in industrial processes to create high-value products.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects.
Mechanistic Insights
For example, its hydroxyl and methylene groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include those with comparable structures, such as:
5-Methoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-d]pyran-2(3H)-one
Uniqueness
The distinct arrangement of functional groups in 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one gives it unique reactivity and interactions compared to its analogs.
Propriétés
Numéro CAS |
127017-87-2 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.39 |
Nom IUPAC |
14-ethoxy-12-hydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C17H26O5/c1-5-20-16-17(4)8-11-10(3)15(19)21-13(11)6-9(2)12(17)7-14(18)22-16/h9,11-14,16,18H,3,5-8H2,1-2,4H3 |
Clé InChI |
UIFSGDQXHQSWGC-UHFFFAOYSA-N |
SMILES |
CCOC1C2(CC3C(CC(C2CC(O1)O)C)OC(=O)C3=C)C |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2533450.png)
![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)
![N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide](/img/structure/B2533454.png)

![6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2533457.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)

![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)
![2-chloro-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2533469.png)


